molecular formula C26H25FN4O2S B2779602 N-[1-(4-fluorophenyl)ethyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1113104-34-9

N-[1-(4-fluorophenyl)ethyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2779602
CAS No.: 1113104-34-9
M. Wt: 476.57
InChI Key: XKLHQOHSBWBAAY-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxin ring, a methoxyphenoxy group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group.

    Formation of the Pyrimidinyl Group: This can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzodioxin, methoxyphenoxy, and pyrimidinyl intermediates under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrimidinyl group, potentially forming dihydropyrimidines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxin and pyrimidinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydropyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-hydroxyphenoxy)pyrimidin-5-yl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-chlorophenoxy)pyrimidin-5-yl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-[1-(4-fluorophenyl)ethyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide may confer unique properties, such as increased lipophilicity, which can affect its biological activity and solubility.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2S/c1-17(18-7-9-20(27)10-8-18)28-24(32)19-11-14-30(15-12-19)26-29-22-13-16-34-23(22)25(33)31(26)21-5-3-2-4-6-21/h2-10,13,16-17,19H,11-12,14-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLHQOHSBWBAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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